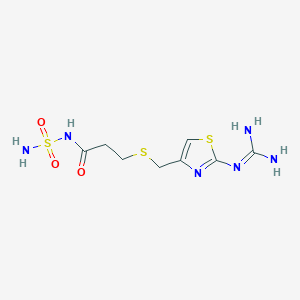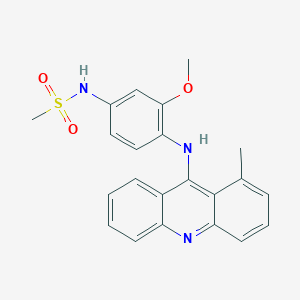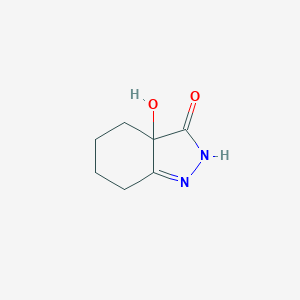
3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one, also known as HINT-1, is a small molecule that has been studied for its potential therapeutic applications. HINT-1 was first identified as a protein-binding partner of histidine triad nucleotide-binding protein 1 (HINT1), a tumor suppressor protein. Since then, HINT-1 has been found to have various biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.
Mecanismo De Acción
The mechanism of action of 3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one is not fully understood, but it is thought to involve the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. 3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one has also been found to interact with various proteins, including HINT1, p53, and Bcl-2, which may contribute to its biological effects.
Efectos Bioquímicos Y Fisiológicos
3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses. 3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one has also been found to protect neurons from oxidative stress and apoptosis, suggesting its potential as a neuroprotective agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one in lab experiments is its small size, which allows for easy synthesis and modification. 3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one also has a relatively simple structure, which makes it easier to study its biological effects. However, one limitation of using 3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for 3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one research, including:
1. Further investigation of the mechanism of action of 3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one, including its interactions with various proteins and signaling pathways.
2. Development of more efficient synthesis and purification methods for 3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one.
3. Exploration of the potential therapeutic applications of 3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one in various fields, including cancer, inflammation, and neurodegenerative diseases.
4. Investigation of the pharmacokinetics and pharmacodynamics of 3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one in animal models and humans.
5. Development of novel 3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one derivatives with improved solubility and bioavailability.
In conclusion, 3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one is a small molecule with potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.
Métodos De Síntesis
3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one can be synthesized through a multistep process involving the reaction of 2-aminobenzoyl hydrazine with ethyl acetoacetate, followed by cyclization and reduction. The yield of 3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one can be improved by optimizing the reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one has been found to inhibit tumor growth and induce apoptosis in cancer cells. Inflammation is also an important target for 3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one research, as it has been shown to have anti-inflammatory effects in animal models of arthritis and colitis. In the field of neurodegenerative diseases, 3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one has been found to protect neurons from oxidative stress and apoptosis, suggesting its potential as a neuroprotective agent.
Propiedades
Número CAS |
107398-92-5 |
|---|---|
Nombre del producto |
3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one |
Fórmula molecular |
C7H10N2O2 |
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
3a-hydroxy-4,5,6,7-tetrahydro-2H-indazol-3-one |
InChI |
InChI=1S/C7H10N2O2/c10-6-7(11)4-2-1-3-5(7)8-9-6/h11H,1-4H2,(H,9,10) |
Clave InChI |
SOUBFTDOTKCCNB-UHFFFAOYSA-N |
SMILES |
C1CCC2(C(=NNC2=O)C1)O |
SMILES canónico |
C1CCC2(C(=NNC2=O)C1)O |
Sinónimos |
3H-Indazol-3-one, 2,3a,4,5,6,7-hexahydro-3a-hydroxy- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



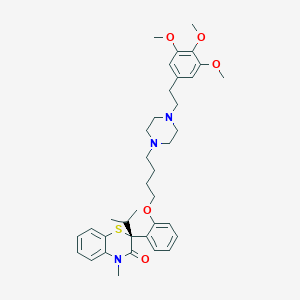
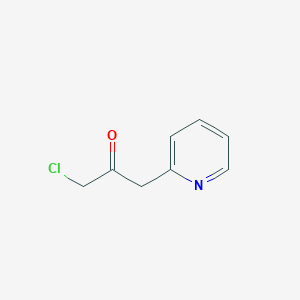
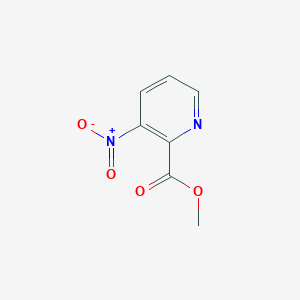
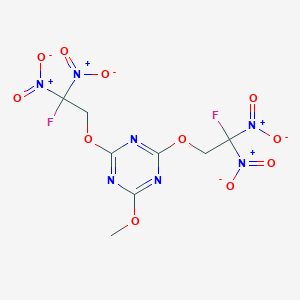
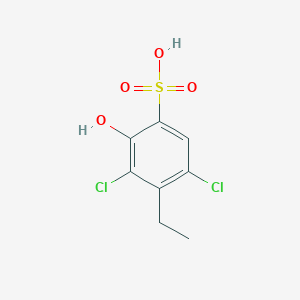
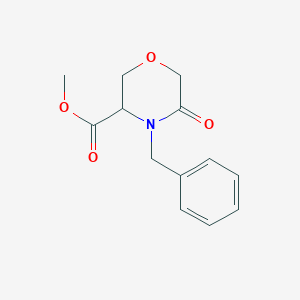
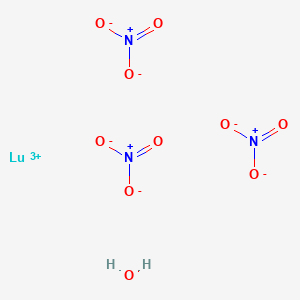
![Ethanone, 1-bicyclo[4.2.0]oct-6-en-7-yl-(9CI)](/img/structure/B9635.png)
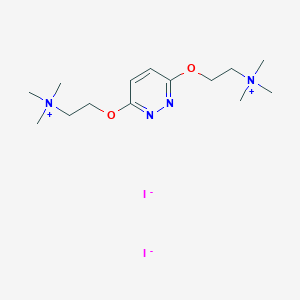
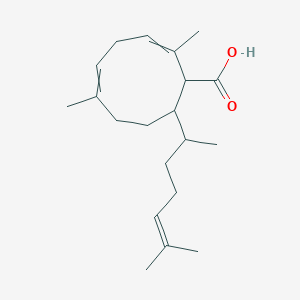
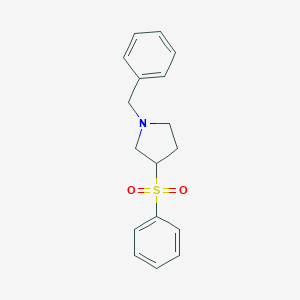
![[2,2'-Bipyridine]-6,6'(1H,1'H)-dione](/img/structure/B9643.png)
